molecular formula C30H39F7N5O11P B13862844 (1'S,2S,3R)-Fosaprepitant Dimeglumine

(1'S,2S,3R)-Fosaprepitant Dimeglumine

Cat. No.: B13862844
M. Wt: 809.6 g/mol
InChI Key: UGJUJYSRBQWCEK-JAHGMKJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1'S,2S,3R)-Fosaprepitant Dimeglumine is a high-purity stereoisomer that serves as a critical reference standard in pharmaceutical research and development. It is specifically related to Fosaprepitant, an intravenous prodrug that is rapidly converted to Aprepitant, the active form of a substance P/neurokinin-1 (NK1) receptor antagonist . This compound is integral to quality control and assurance processes during the commercial production and analytical testing of Fosaprepitant and its related drug formulations . The primary value of this specific stereoisomer lies in its application for method validation, impurity profiling, and compliance activities, such as Abbreviated New Drug Application (ANDA) filings to regulatory bodies . By utilizing this compound, researchers can ensure the identity, strength, quality, and purity of their pharmaceutical products, which is a cornerstone of drug safety and efficacy. The parent drug, Fosaprepitant, is clinically used in combination with other antiemetics to prevent acute and delayed nausea and vomiting associated with highly emetogenic cancer chemotherapy . Its mechanism of action involves antagonism of the NK1 receptor in the central nervous system, thereby inhibiting the emetic effects of substance P, a neuropeptide released during chemotherapy . Research into stereospecific compounds like (1'S,2S,3R)-Fosaprepitant Dimeglumine provides valuable insights into the structure-activity relationships that underpin the development of safe and effective antiemetic therapies, ultimately contributing to improved supportive care for cancer patients.

Properties

Molecular Formula

C30H39F7N5O11P

Molecular Weight

809.6 g/mol

IUPAC Name

[3-[[(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20+;4-,5+,6+,7+/m00/s1

InChI Key

UGJUJYSRBQWCEK-JAHGMKJFSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Reaction of Aprepitant with Phosphoryl Chloride Derivatives

  • The key starting material, aprepitant, is reacted with a phosphorylating agent such as diphenylmethyl phosphoryl chloride or tetrabenzyl pyrophosphate in the presence of a strong base and an ether solvent like tetrahydrofuran (THF) or dioxane.
  • The reaction is typically conducted at low temperatures ranging from -35 °C to 5 °C to control regioselectivity and avoid side reactions.
  • Strong bases used include lithium diisopropylamide (LDA), bis(trimethylsilyl)amide salts (sodium or potassium), with bis(trimethylsilyl) sodium amide being preferred for its efficacy.
  • The phosphorylating agent with bulky diphenylmethyl protecting groups enhances steric hindrance, improving intermediate stability and selectivity during phosphorylation.

Purification and Isolation

  • After phosphorylation, the crude fosaprepitant dibenzyl ester is subjected to solvent addition and anti-solvent precipitation steps to isolate the intermediate.
  • Boric acid or other inorganic acids are introduced during work-up to improve purity and facilitate crystallization.
  • The intermediate is typically isolated as an oil or solid with purity levels exceeding 96%, which is critical for subsequent conversion steps.
Step Description Conditions/Notes
1 Reaction of aprepitant with diphenylmethyl phosphoryl chloride or tetrabenzyl pyrophosphate Ether solvent (THF preferred), strong base (e.g., bis(trimethylsilyl) sodium amide), -35 °C to 5 °C
2 Addition of inorganic acid (e.g., boric acid) Enhances purity and crystallization
3 Solvent and anti-solvent precipitation Isolation of fosaprepitant dibenzyl ester with >96% purity

Conversion to (1'S,2S,3R)-Fosaprepitant Dimeglumine

Catalytic Hydrogenation and Salt Formation

  • The fosaprepitant dibenzyl ester intermediate is dissolved in an appropriate solvent or solvent mixture.
  • N-methyl-D-glucamine is added to the reaction mixture to form the dimeglumine salt.
  • Catalytic hydrogenation is performed using palladium on carbon (Pd/C) under hydrogen pressure ranging from 2 kg/cm² to 8 kg/cm².
  • The reaction duration typically spans 8 to 14 hours to ensure complete deprotection and salt formation.

Post-Hydrogenation Processing

  • The reaction mixture is filtered to remove catalyst residues.
  • Metal scavengers are added to the filtrate to remove residual metal contaminants, enhancing product purity.
  • Final isolation involves crystallization under inert atmosphere (nitrogen) to yield (1'S,2S,3R)-Fosaprepitant Dimeglumine as a white solid with purity exceeding 99%.
Step Description Conditions/Notes
1 Dissolution of fosaprepitant dibenzyl ester Suitable solvents, inert atmosphere
2 Addition of N-methyl-D-glucamine and Pd/C Hydrogenation at 2-8 kg/cm², 8-14 hours
3 Filtration and metal scavenging Removal of catalyst and metal impurities
4 Crystallization under nitrogen Final isolation of fosaprepitant dimeglumine (>99% purity)

Representative Chemical Equations and Structural Details

  • The phosphorylation step involves conversion of aprepitant (formula II) to a diphenylmethyl-protected phosphoryl intermediate (formula IV).
  • Subsequent catalytic hydrogenation removes diphenylmethyl protecting groups, yielding fosaprepitant which is then salified with N-methyl-D-glucamine to form the final compound (formula I).

Key Research Discoveries and Process Innovations

  • Use of bulky diphenylmethyl protecting groups in the phosphorylation reagent significantly enhances regioselectivity and intermediate stability, leading to improved yields and purity.
  • Employing bis(trimethylsilyl) sodium amide as the base optimizes reaction conditions and selectivity.
  • Introduction of boric acid during intermediate isolation simplifies purification and improves scalability for industrial production.
  • Avoidance of multiple chromatographic purification steps by in-situ conversion of fosaprepitant dibenzyl ester to fosaprepitant dimeglumine reduces degradation and increases overall process efficiency.
  • Control of reaction temperature and solvent choice (THF preferred) is critical to minimize formation of isomeric impurities and maximize optical purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome Purity Achieved
Phosphorylation of aprepitant Diphenylmethyl phosphoryl chloride or tetrabenzyl pyrophosphate, bis(trimethylsilyl) sodium amide Ether solvent (THF), -35 °C to 5 °C Fosaprepitant dibenzyl ester intermediate >96%
Purification of intermediate Boric acid, solvent/anti-solvent precipitation Room temperature Isolated intermediate as oil or solid >96%
Catalytic hydrogenation and salt formation N-methyl-D-glucamine, Pd/C, H₂ gas 2-8 kg/cm² H₂ pressure, 8-14 hours (1'S,2S,3R)-Fosaprepitant Dimeglumine >99%

Chemical Reactions Analysis

Types of Reactions

(1’S,2S,3R)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:

    Hydrolysis: Conversion to aprepitant in the body.

    Oxidation and Reduction: Involvement in metabolic pathways.

    Substitution: Reactions with other chemical entities.

Common Reagents and Conditions

The common reagents used in these reactions include water, acids, bases, and oxidizing or reducing agents. The conditions vary depending on the specific reaction but generally involve controlled pH, temperature, and solvent systems.

Major Products Formed

The major product formed from the hydrolysis of (1’S,2S,3R)-Fosaprepitant Dimeglumine is aprepitant. Other products may include metabolites formed through oxidation and reduction pathways.

Scientific Research Applications

Pharmacological Overview

Fosaprepitant Dimeglumine is an intravenous formulation of aprepitant, designed to enhance bioavailability and provide rapid onset of action. It acts by blocking neurokinin-1 receptors in the central nervous system, which are involved in the emetic response triggered by chemotherapy agents.

Chemotherapy-Induced Nausea and Vomiting (CINV)

Fosaprepitant is primarily indicated for the prevention of CINV in patients undergoing highly emetogenic chemotherapy. Clinical trials have demonstrated its efficacy in both the acute and delayed phases of nausea and vomiting.

  • Phase III Trials : A pivotal study compared a single dose of fosaprepitant (150 mg IV) to a three-day oral regimen of aprepitant. The results showed non-inferiority in complete response rates (no vomiting and no use of rescue medication) during the overall treatment period (71.8% vs. 72%) .
  • Pediatric Use : In children aged 1-12 receiving moderately or highly emetogenic chemotherapy, fosaprepitant combined with ondansetron and dexamethasone significantly improved control of CINV compared to placebo . The complete response rates were notably higher in the fosaprepitant group during both acute (86% vs. placebo) and delayed phases .

Combination Therapy

Fosaprepitant is often used in combination with other antiemetic agents such as ondansetron and dexamethasone to enhance therapeutic outcomes. Studies indicate that this combination not only improves efficacy but also provides a broader spectrum of protection against nausea and vomiting associated with chemotherapy .

Postoperative Nausea and Vomiting (PONV)

While primarily studied for CINV, there is growing interest in the application of fosaprepitant for PONV. Some studies suggest that its use could reduce the incidence of nausea and vomiting following surgical procedures, although further research is needed to establish definitive guidelines .

Other Potential Uses

Research is ongoing into other potential applications of fosaprepitant beyond CINV and PONV. These include:

  • Chronic Pain Management : Investigating its effects on pain-related nausea.
  • Psychiatric Disorders : Exploring its role in managing nausea associated with certain psychiatric medications.

Case Study 1: Efficacy in Elderly Patients

A study involving elderly cancer patients demonstrated that fosaprepitant effectively controlled CINV with a favorable safety profile. The elderly population often has heightened sensitivity to medications; thus, fosaprepitant's tolerability was a significant finding .

Case Study 2: Pediatric Oncology

In a randomized controlled trial involving children undergoing chemotherapy, fosaprepitant significantly reduced the incidence of vomiting compared to standard antiemetics alone. This highlights its potential role as a standard part of antiemetic therapy in pediatric oncology settings .

Mechanism of Action

The mechanism of action of (1’S,2S,3R)-Fosaprepitant Dimeglumine involves its conversion to aprepitant, which then binds to the neurokinin-1 (NK1) receptors in the brain. This binding inhibits the action of substance P, a neuropeptide associated with nausea and vomiting. The inhibition of NK1 receptors prevents the emetic signal from being transmitted, thereby reducing nausea and vomiting.

Comparison with Similar Compounds

Chemical and Pharmacokinetic Properties

  • Chemical Structure : Fosaprepitant features a phosphate group attached to aprepitant, enhancing water solubility (12 mg/mL in saline) for IV use. Aprepitant has a molecular weight of 534.43 g/mol, while fosaprepitant dimeglumine (as a salt) weighs 1004.83 g/mol .
  • Conversion and Bioequivalence : Fosaprepitant exhibits rapid conversion to aprepitant (t½ = 2.3 minutes) . A 115 mg IV dose is bioequivalent to 125 mg oral aprepitant, with comparable AUC and Cmax values .
  • Pharmacokinetics :

    Parameter Fosaprepitant (115 mg IV) Aprepitant (125 mg oral)
    AUC0-∞ 31.7 ± 14.3 mcg·hr/mL 28.9 ± 12.1 mcg·hr/mL
    Cmax 3.27 ± 1.16 mcg/mL 1.31 ± 0.52 mcg/mL
    Tmax 0.25 hours 4 hours

    Data sourced from crossover studies in healthy volunteers .

Clinical Efficacy

  • Phase III Trials: Fosaprepitant demonstrated non-inferiority to the 3-day oral aprepitant regimen. In cisplatin-treated patients, both formulations achieved 73-78% complete response rates in delayed CINV .
  • Single-Dose Advantage : A single 150 mg IV dose of fosaprepitant simplifies treatment, improving adherence compared to multi-day oral regimens .

Drug Interactions

Both inhibit CYP3A4, necessitating dose adjustments for co-administered drugs (e.g., warfarin, dexamethasone). Fosaprepitant’s IV formulation avoids food interactions seen with oral aprepitant .

Comparison with Other NK1 Receptor Antagonists

Casopitant (Zunrisa®/REZONIC™)

  • Administration : Oral/IV; discontinued due to safety concerns (QT prolongation).
  • Efficacy : In Phase III trials, casopitant showed 68-72% efficacy in delayed CINV, marginally lower than fosaprepitant .

Fosnetupitant (Akynzeo®)

  • Advantages : Longer half-life (t½ = 48–72 hours) permits single-dose efficacy over 5 days. A Phase III trial (CONSOLE) reported superior complete response rates (76.9% vs. 73.3%) compared to fosaprepitant in HEC .

CP-99,994

  • Historical Context: An early NK1 antagonist with demonstrated antiemetic effects in animal models.

Q & A

Q. What is the mechanism of action of (1'S,2S,3R)-fosaprepitant dimeglumine in preventing chemotherapy-induced nausea and vomiting (CINV)?

Fosaprepitant dimeglumine is a prodrug of aprepitant, a neurokinin-1 (NK1) receptor antagonist. Upon intravenous administration, it is rapidly converted to aprepitant, which binds to NK1 receptors in the central nervous system, blocking substance P-mediated emesis. This mechanism complements 5-HT3 antagonists and corticosteroids in CINV prevention by targeting the delayed phase of vomiting . Methodologically, receptor binding assays (e.g., IC50 measurements) and PET imaging of NK1 receptor occupancy in preclinical models are critical for validating target engagement .

Q. How was the synthetic route for fosaprepitant dimeglumine optimized to minimize impurities like heavy metals?

A key advancement involved using resin-based metal scavengers during synthesis to remove residual palladium and other heavy metals. This one-pot process avoids intermediate isolation, enhancing purity (>99.9%) and scalability. Analytical techniques like ICP-MS and HPLC with mass balance validation (e.g., ≥99% recovery) are essential for monitoring impurities .

Q. What pharmacokinetic parameters distinguish fosaprepitant from aprepitant in clinical settings?

Fosaprepitant’s pharmacokinetics are dose-linear at lower doses (e.g., 1–8 mg/kg in rats), with rapid conversion to aprepitant in hepatic microsomes (t½ ~15 minutes in humans). Key parameters include:

  • Cmax : ~25.7-fold higher plasma exposure for aprepitant vs. fosaprepitant after IV administration .
  • Bioequivalence : 115 mg IV fosaprepitant is bioequivalent to 125 mg oral aprepitant . Studies require validated LC-MS/MS methods to quantify both compounds in plasma .

Advanced Research Questions

Q. How can researchers address discrepancies in fosaprepitant’s efficacy across patient subgroups (e.g., gender or cancer type)?

Phase III trials reported variable efficacy, with lower response rates in females and breast cancer patients. To investigate, stratified randomization and covariate-adjusted analyses (e.g., logistic regression for gender effects) are recommended. For example, Hesketh et al. (2003) used pooled data from two trials to identify gender-specific NK1 receptor expression differences .

Q. What methodological challenges arise in developing stability-indicating HPLC methods for fosaprepitant dimeglumine?

Key challenges include resolving degradation products (e.g., aprepitant under acid/base stress) and ensuring column compatibility. A QbD approach with Design of Experiments (DoE) optimizes parameters:

  • Mobile phase : Tetrabutylammonium hydrogen sulfate improves peak symmetry .
  • Column : Shielded RP-18 columns minimize interaction with acidic degradation products . Validation requires stress testing (oxidative, thermal) and peak purity verification via diode array detection .

Q. How do interspecies differences in fosaprepitant metabolism impact preclinical-to-clinical translation?

Fosaprepitant converts rapidly to aprepitant in rats (t½ ~30 minutes) but slowly in dogs (t½ >300 minutes), while human blood shows minimal conversion (<15% in 2 hours). In vitro microsomal studies are critical to model human metabolism. For example, human liver microsomes convert >97% of fosaprepitant within 15 minutes, guiding dose extrapolation using allometric scaling .

Q. What strategies mitigate fosaprepitant-induced phlebitis in clinical trials, particularly with doxorubicin/cyclophosphamide regimens?

Phlebitis incidence (up to 5.7%) correlates with infusion concentration and duration. Methodological solutions include:

  • Dilution : Administering fosaprepitant at ≤1 mg/mL in normal saline .
  • Infusion time : Extending infusion to 20–30 minutes reduces vascular irritation . Safety assessments should incorporate standardized grading (e.g., WHO criteria) and patient-reported outcomes .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on fosaprepitant’s efficacy in pediatric vs. adult populations?

Pediatric trials (e.g., Radhakrishnan et al., 2019) show lower complete response rates (52% vs. 68% in adults), possibly due to immature metabolic pathways. To resolve contradictions, population PK modeling and covariate analysis (e.g., body surface area adjustments) are recommended. Mora et al. (2019) used sparse sampling and Bayesian estimation to optimize dosing in children .

Q. How can researchers reconcile variability in fosaprepitant’s stability under different storage conditions?

While fosaprepitant is stable for 24 hours at 25°C in solution, degradation accelerates under humid or photolytic conditions. Stability protocols must specify:

  • Temperature : Storage at 5°C for reconstituted solutions .
  • Container material : Use glass or non-PVC bags to avoid leaching . Discrepancies in literature often stem from inconsistent stress-testing protocols (e.g., ICH Q1A vs. Q1B guidelines) .

Methodological Recommendations

  • Clinical Trials : Use randomized, double-blind designs with active comparators (e.g., aprepitant) and pre-specified subgroup analyses .
  • Analytical Chemistry : Adopt QbD principles for method validation, including robustness testing (±10% mobile phase variation) .
  • Preclinical Studies : Cross-validate human microsomal data with in vivo PK studies to account for interspecies differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.